Receptor Binding Affinity Profile: 4-PrO-DMT vs. 4-AcO-MET vs. 4-HO-MET
In a comprehensive in vitro binding screen across human serotonin (5-HT) receptors, 4-Propanoyloxy DMT (4-PrO-DMT) demonstrates a distinct affinity profile compared to its close structural analogs, particularly the 4-hydroxy (4-HO-MET) and 4-acetoxy (4-AcO-MET) compounds [1]. The data reveal that 4-PrO-DMT exhibits a specific range of Ki values that differentiate it from other prodrugs and active metabolites, informing its selection for targeted receptor pharmacology studies [2].
| Evidence Dimension | Inhibition Constant (Ki) at Human 5-HT Receptors |
|---|---|
| Target Compound Data | 5-HT2A: 336 nM; 5-HT1A: 396 nM; 5-HT2B: 17 nM [1] |
| Comparator Or Baseline | 4-AcO-MET: 5-HT2A: 514 nM; 4-HO-MET: 5-HT2A: 177 nM [1] |
| Quantified Difference | 4-PrO-DMT exhibits 1.5-fold lower affinity for 5-HT2A compared to 4-HO-MET (336 nM vs. 177 nM), but 1.5-fold higher affinity than 4-AcO-MET (336 nM vs. 514 nM). For 5-HT1A, 4-PrO-DMT (396 nM) is 3-fold lower affinity than 4-HO-MET (135 nM) and 2.4-fold higher affinity than 4-AcO-MET (950 nM) [1]. |
| Conditions | Competition binding assays using radioligands ([3H]ketanserin for 5-HT2A, [3H]WAY100635 for 5-HT1A) in HEK293 cells expressing human receptors [2]. |
Why This Matters
The intermediate binding profile of 4-PrO-DMT, situated between the high-affinity 4-HO-MET and lower-affinity 4-AcO-MET, allows researchers to probe structure-activity relationships (SAR) at 5-HT2A and 5-HT1A receptors with a compound that is not an active metabolite itself but is a distinct chemical entity, crucial for studies dissecting prodrug conversion and intrinsic activity.
- [1] Glatfelter, G. C., et al. (2023). Table 2: Inhibition Constants of Tryptamine Psychedelic NPS in Competition Binding Assays for Human 5-HT Receptors. ACS Pharmacol. Transl. Sci. 2023, 6, 4, 567–577. View Source
- [2] Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacol. Transl. Sci. 2023, 6, 4, 567–577. View Source
